In-Depth NMR Spectral Analysis and Chemical Shift Profiling of 3-Propyldec-3-en-2-one
In-Depth NMR Spectral Analysis and Chemical Shift Profiling of 3-Propyldec-3-en-2-one
Executive Summary
The structural elucidation of complex α,β -unsaturated ketones requires a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) approach. This whitepaper provides a comprehensive technical breakdown of 3-propyldec-3-en-2-one (CAS: 669012-79-7, Molecular Formula: C13H24O )[1]. By analyzing the empirical chemical shifts, resonance causality, and 2D correlation strategies, this guide equips drug development professionals and synthetic chemists with a self-validating framework for the unambiguous characterization of highly substituted enone systems.
Structural Elucidation & Mechanistic Rationale
To accurately interpret the NMR profile of 3-propyldec-3-en-2-one, one must first understand its molecular architecture and synthetic origin. The compound features a 13-carbon framework characterized by a conjugated enone core, with a hexyl chain extending from the β -carbon and a propyl group branching at the α -carbon.
Typically, this architecture is constructed via a base-catalyzed cross-aldol condensation. In this pathway, an enolate generated from a ketone donor (such as 2-hexanone) attacks an electrophilic aldehyde acceptor (such as heptanal)[2]. The resulting β -hydroxy ketone intermediate undergoes spontaneous dehydration. This dehydration is thermodynamically driven by the formation of the extended π -conjugation network, yielding the stable α,β -unsaturated ketone[3].
Fig 1: Cross-aldol condensation pathway for the synthesis of 3-propyldec-3-en-2-one.
Quantitative NMR Data Profiling
The following tables summarize the predicted quantitative 1D NMR data for 3-propyldec-3-en-2-one, derived from empirical additivity rules (Pascual-Meier-Simon rules for alkenes) and standard chemical shift analysis.
Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl3 )
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| C4 | Olefinic CH= | 6.45 - 6.55 | Triplet (t) | ~7.5 | 1H |
| C1' | Allylic CH2 (Propyl) | 2.25 - 2.35 | Triplet (t) | ~7.5 | 2H |
| C1 | Methyl CH3 ( α to C=O) | 2.20 - 2.30 | Singlet (s) | - | 3H |
| C5 | Allylic CH2 (Hexyl) | 2.15 - 2.25 | Quartet (q) | ~7.5 | 2H |
| C6-C9, C2' | Aliphatic CH2 Envelope | 1.25 - 1.50 | Multiplet (m) | - | 10H |
| C10, C3' | Terminal CH3 Groups | 0.85 - 0.95 | Overlapping (t) | ~7.0 | 6H |
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Causality / Resonance Effect |
| C2 | Carbonyl (C=O) | 198.5 - 200.5 | Shielded relative to saturated ketones (~210 ppm) due to π -conjugation. |
| C4 | Alkene CH= ( β ) | 145.0 - 148.0 | Highly deshielded due to resonance electron withdrawal by the carbonyl oxygen. |
| C3 | Quaternary C= ( α ) | 140.0 - 143.0 | Deshielded by sp2 hybridization, but less than C4 due to polarization. |
| C5 | Allylic CH2 (Hexyl) | 28.5 - 30.0 | Mildly deshielded by proximity to the alkene system. |
| C1' | Allylic CH2 (Propyl) | 27.0 - 28.5 | Mildly deshielded by proximity to the alkene system. |
| C1 | Methyl CH3 | 25.0 - 26.5 | Deshielded by the adjacent carbonyl group. |
| C6-C9, C2' | Aliphatic CH2 | 22.0 - 32.0 | Standard alkane chain relaxation. |
| C10, C3' | Terminal CH3 | 13.5 - 14.5 | Standard terminal methyl shielding. |
Spectral Causality and Logic
The Resonance Effect on Chemical Shifts
In the 1 H NMR spectrum, the most diagnostic signal is the C4 olefinic proton at ~6.50 ppm. The severe deshielding of this proton is a direct consequence of the resonance structures inherent to α,β -unsaturated ketones. The electronegative carbonyl oxygen pulls electron density through the π -system, placing a partial positive charge ( δ+ ) on the β -carbon (C4). This electron depletion reduces the local diamagnetic shielding around the C4 proton, shifting it significantly downfield compared to an isolated alkene (~5.3 ppm).
Stereochemical Resolution via 2D NMR
Because the aldol dehydration can theoretically yield E or Z isomers, 1D NMR alone is insufficient for complete structural validation. The thermodynamic preference dictates the formation of the E-isomer (where the bulky hexyl chain and the carbonyl group are trans to minimize steric hindrance).
To validate this, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. In the E-isomer, the C4 proton is spatially cis to the propyl group at C3. A strong NOE cross-peak between the C4 proton ( δ 6.50) and the C1' allylic protons of the propyl group ( δ 2.30) serves as definitive, self-validating proof of the E-geometry.
Fig 2: Logical progression of 2D NMR techniques for unambiguous structural elucidation.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the NMR acquisition must be treated as a self-validating system where internal checks prevent misinterpretation.
Step-by-Step Methodology
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Sample Preparation (The Foundation):
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Dissolve 15-20 mg of highly purified 3-propyldec-3-en-2-one in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Self-Validation Checkpoint 1: The TMS peak must be set to exactly 0.00 ppm. The residual CHCl3 peak must appear at exactly 7.26 ppm in 1 H and 77.16 ppm in 13 C. Any deviation indicates temperature fluctuations or referencing errors.
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Instrument Tuning and Shimming:
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Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.
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Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei to maximize probe sensitivity.
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Apply gradient shimming (TopShim).
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Self-Validation Checkpoint 2: The full width at half maximum (FWHM) of the residual CHCl3 peak must be <1.0 Hz. Broader peaks indicate poor magnetic field homogeneity, which will obscure the critical J -couplings of the propyl and hexyl chains.
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1D Acquisition:
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1 H NMR: Execute a standard 30-degree pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.
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13 C NMR: Execute a proton-decoupled sequence (zgpg30) with 1024 scans and a D1 of 2.0 seconds.
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Self-Validation Checkpoint 3: Integrate the C1 methyl singlet to exactly 3.00. The C4 olefinic triplet must subsequently integrate to 1.00±0.05 . Discrepancies indicate incomplete relaxation or co-eluting impurities.
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2D HMBC Acquisition (Structural Linkage):
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Acquire an HMBC spectrum optimized for long-range couplings ( nJCH=8 Hz).
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Self-Validation Checkpoint 4: Look for the 3-bond correlation from the C1 methyl protons ( δ 2.25) to the C3 quaternary carbon ( δ ~141.5). This cross-peak is the ultimate proof that the propyl group is attached at the α -position, definitively ruling out regioisomers.
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Fig 3: Standardized NMR acquisition workflow for complex enone characterization.
Conclusion
The characterization of 3-propyldec-3-en-2-one relies on understanding the profound electronic effects of its conjugated system. By combining predictive chemical shift causality with a self-validating 2D NMR experimental protocol, researchers can achieve absolute certainty in structural and stereochemical assignments, ensuring high-fidelity data for downstream drug development and synthetic applications.
